molecular formula C19H20ClN3O4S B8702704 Piragliatin;RO 4389620

Piragliatin;RO 4389620

Cat. No. B8702704
M. Wt: 421.9 g/mol
InChI Key: XEANIURBPHCHMG-UHFFFAOYSA-N
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Description

Piragliatin;RO 4389620 is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piragliatin;RO 4389620 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piragliatin;RO 4389620 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Piragliatin;RO 4389620

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfonylphenyl)-3-(3-oxocyclopentyl)-N-pyrazin-2-ylpropanamide

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)

InChI Key

XEANIURBPHCHMG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(3-chloro-4-methanesulfonyl-phenyl)-3-(3-oxo-cyclopentyl)-propionic acid (594.8 mg, 1.725 mmol) in methylene chloride (8.6 mL) and N,N-dimethylformamide (2 drops) cooled to 0° C. was treated with oxalyl chloride (226 μL, 2.587 mmol). The reaction mixture was stirred at 0° C. for 15 min and then stirred at 25° C. for 2 h. The reaction mixture was concentrated in vacuo to afford a red oil. This red oil was dissolved in tetrahydrofuran (4.03 mL), cooled to 0° C., and then slowly treated with a solution of 2-aminopyrazine (246.1 mg, 2.587 mmol) and pyridine (209 μL, 2.587 mmol) in tetrahydrofuran (4.3 mL). The resulting reaction mixture was stirred at 0° C. for 15 min and then stirred at 25° C. for 2 h. The reaction mixture was quenched with a 1N aqueous citric acid solution (20 mL) and then extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (2×100 mL) and a saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 80% ethyl acetate/hexanes) afforded 2-(3-chloro-4-methanesulfonyl-phenyl)-3-(3-oxo-cyclopentyl)-N-pyrazin-2-yl-propionamide (207.3 mg, 28%) as a pale yellow foam: mp 93-96° C. (foam to gel); (ES)+-HRMS m/e calcd for C19H20ClN3O4S (M+H)+422.0936. found 422.0938.
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-(3-oxo-cyclopentyl)-propionic acid
Quantity
594.8 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
226 μL
Type
reactant
Reaction Step Two
Quantity
246.1 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
solvent
Reaction Step Three
Quantity
4.03 mL
Type
solvent
Reaction Step Four

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